molecular formula C18H18O2 B12273420 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione

Cat. No.: B12273420
M. Wt: 266.3 g/mol
InChI Key: NIFPMZQJIMISDT-UHFFFAOYSA-N
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Description

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to a central ethanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione typically involves the reaction of 3,5-dimethylbenzaldehyde with an appropriate reagent to form the desired ethanedione structure. One common method involves the use of a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ethanedione to the corresponding diol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Diols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(3,5-dimethylphenyl)ethane
  • 1,2-Bis(3,5-dimethylphenyl)ethylenediamine

Uniqueness

1,2-Bis(3,5-dimethylphenyl)-1,2-ethanedione is unique due to its ethanedione core, which imparts distinct chemical reactivity compared to similar compounds with different central structures. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1,2-bis(3,5-dimethylphenyl)ethane-1,2-dione

InChI

InChI=1S/C18H18O2/c1-11-5-12(2)8-15(7-11)17(19)18(20)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3

InChI Key

NIFPMZQJIMISDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C(=O)C2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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